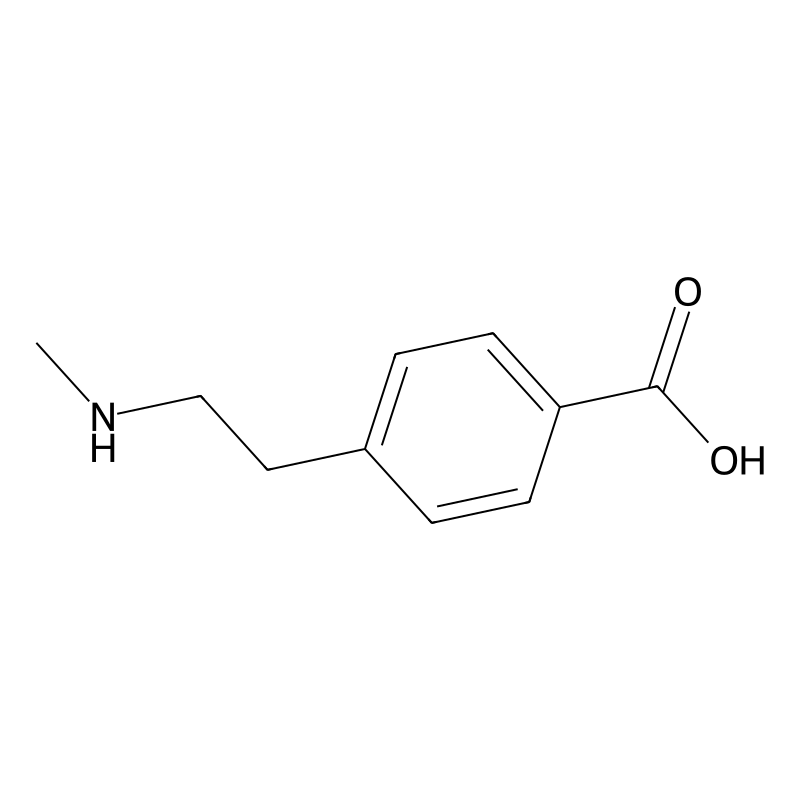

4-(2-(Methylamino)ethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-(Methylamino)ethyl)benzoic acid is an organic compound characterized by the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound features a benzoic acid moiety with a methylaminoethyl side chain, which contributes to its unique chemical properties and potential biological activities. The structure includes a benzoic acid group attached to a 2-(methylamino)ethyl substituent, making it an interesting target for synthesis and research in medicinal chemistry and organic synthesis.

There is no current research available on the specific mechanism of action of PAMEBA. Its potential use depends on the context of further functionalization or incorporation into larger molecules.

- Data on specific hazards is limited. However, due to the presence of the amine group, PAMEBA might exhibit mild to moderate toxicity. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research Directions

PAMEBA presents an interesting molecule for further scientific exploration. Potential research areas include:

- Development of new synthetic routes for efficient and scalable production.

- Investigation of its reactivity to generate more complex functional molecules.

- Evaluation of its potential biological activity or applications in material science.

- In-depth analysis of its physical and chemical properties.

- Comprehensive assessment of its safety profile.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives .

Major Products Formed- Oxidation: Formation of benzoic acid derivatives.

- Reduction: Formation of benzyl alcohol derivatives.

- Substitution: Various substituted benzoic acid derivatives can be synthesized through nucleophilic substitution reactions.

Research indicates that 4-(2-(Methylamino)ethyl)benzoic acid may exhibit significant biological activity. The presence of the methylamino group allows for interactions with specific molecular targets, potentially influencing biological pathways. This compound has been investigated for its role in drug development, particularly as a precursor for therapeutic agents. Its unique structure may contribute to its ability to interact with biomolecules, leading to various pharmacological effects .

The synthesis of 4-(2-(Methylamino)ethyl)benzoic acid typically involves the reaction of 4-(2-bromoethyl)benzoic acid with methylamine. The general procedure includes:

- Refluxing: The reactants are mixed with a base such as sodium hydroxide and refluxed to facilitate the reaction.

- Acidification: After the reaction is complete, the mixture is acidified to precipitate the product.

- Purification: The resulting compound is purified through recrystallization or other methods to obtain a high-purity product.

4-(2-(Methylamino)ethyl)benzoic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

- Biological Research: Investigated for potential therapeutic properties and interactions with biomolecules.

- Industrial Use: Utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing .

Studies on the interactions of 4-(2-(Methylamino)ethyl)benzoic acid with biomolecules suggest that it may engage in hydrogen bonding and electrostatic interactions due to its functional groups. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Further research is needed to elucidate its metabolic pathways and identify active metabolites that may exert biological effects .

Several compounds share structural similarities with 4-(2-(Methylamino)ethyl)benzoic acid, including:

- 4-(Methylamino)benzoic acid: Similar structure but lacks the ethyl chain.

- 4-(2-Aminoethyl)benzoic acid: Similar structure but contains an amino group instead of a methylamino group.

Uniqueness

4-(2-(Methylamino)ethyl)benzoic acid is distinct due to its combination of both the methylamino group and the ethyl chain, which confer unique chemical properties and reactivity compared to its analogs. This unique structure may enhance its biological activity and potential applications in medicinal chemistry.

Catalytic Reduction Strategies for Aminoalkyl Benzoate Precursors

Catalytic hydrogenation serves as a cornerstone for synthesizing aminoalkyl benzoic acid derivatives. The reduction of nitro groups or benzyl-protected intermediates to amines is achieved using transition metal catalysts under hydrogen gas. For example, 4-nitro-2-benzyloxybenzoic acid esters undergo hydrogenolysis with palladium-on-carbon (Pd/C) at 45°C and 50 psi hydrogen pressure, yielding 4-amino-2-hydroxybenzoic acid derivatives. This method efficiently cleaves benzyl ethers while reducing nitro groups to amines without over-reduction.

Raney nickel and platinum catalysts also demonstrate efficacy in nitro group reduction, particularly in acidic media. In one protocol, 3-(1-piperidyl)propyl 4-amino-2-benzyloxybenzoate was debenzylated using Pd/C in ethanol-hydrochloric acid, producing 3-(1-piperidyl)propyl 4-amino-2-hydroxybenzoate. Adapting this to 4-(2-(methylamino)ethyl)benzoic acid synthesis would involve reducing a nitroethyl intermediate or cleaving a benzyl-protected ethylamine side chain.

Table 1: Catalytic Reduction Conditions for Aminoalkyl Benzoate Derivatives

The choice of catalyst and solvent system significantly impacts reaction efficiency. Palladium-based catalysts preferentially cleave benzyl ethers over aromatic nitro groups, enabling selective deprotection. For substrates sensitive to acidic conditions, neutral or buffered systems with platinum catalysts may minimize side reactions.

Schiff Base Formation via Molecular Hybridization Approaches

Schiff base chemistry enables the introduction of the methylaminoethyl moiety through condensation reactions between aldehydes and primary amines. 4-Formylbenzoic acid serves as a key intermediate, reacting with methylamine to form an imine, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 40°C effectively stabilizes the imine intermediate, yielding 4-(2-(methylamino)ethyl)benzoic acid after 18 hours.

This reductive amination strategy offers advantages in regioselectivity and functional group tolerance. The aldehyde group selectively reacts with the amine, while the benzoic acid carboxylate remains inert under mild conditions. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation, though methanol remains preferred for its compatibility with borohydride reductants.

Critical Parameters in Schiff Base Synthesis

- pH Control: Maintaining weakly acidic conditions (pH 4–6) optimizes imine stability without protonating the amine nucleophile.

- Reducing Agent: NaBH3CN selectively reduces Schiff bases without attacking ester or carboxylic acid groups.

- Temperature: Reactions at 40–50°C balance reaction rate and byproduct formation.

This method facilitates modular derivatization, as varying the amine component generates diverse analogs. For instance, substituting methylamine with ethylamine produces the ethylamino analog, demonstrating the approach’s versatility.

Protective Group Chemistry in Tert-Butoxycarbonyl Derivative Synthesis

Protecting the methylamino group during synthesis prevents undesired side reactions, particularly when modifying the benzoic acid moiety. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate (Boc2O), provides robust protection under basic conditions. In a typical procedure, 4-(2-(methylamino)ethyl)benzoic acid is treated with Boc2O in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP), yielding the Boc-protected derivative at 0–5°C.

Deprotection employs trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group while preserving the ethylbenzoic acid backbone. This orthogonal protection strategy enables sequential functionalization—for example, esterifying the carboxylic acid before deprotecting the amine.

Comparative Analysis of Protective Group Strategies

- Boc vs. Benzyl: Unlike benzyl groups removed by hydrogenolysis, Boc protection avoids metal catalysts, making it suitable for substrates incompatible with reduction.

- Acid Stability: The Boc group resists hydrolysis under mildly acidic conditions, allowing carboxylate activation via thionyl chloride or carbodiimide reagents.

Integrating protective group chemistry with catalytic reduction or Schiff base methods enhances synthetic flexibility. For instance, Boc-protecting the amine prior to benzyl ester hydrogenolysis ensures selective deprotection of the carboxylic acid.

Spectroscopic Profiling of Methylaminoethyl Side Chain Interactions

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be employed to study the interactions and dynamics of the methylaminoethyl side chain in solutions. While specific data on 4-(2-(Methylamino)ethyl)benzoic acid is not available, research on similar compounds provides relevant insights.

In poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), NMR spectroscopy is used for end-group analysis and to study the polymer's microstructure [4]. The methyl and methylene protons in the backbone show distinct peaks related to different configuration sequences [4]. The content of triads with different tacticity configurations in the polymer chain is proportional to the areas of the respective peaks, when well resolved [4].

4-(2-(Methylamino)ethyl)benzoic acid demonstrates notable antimicrobial activity against methicillin-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound belongs to the para-aminobenzoic acid derivative family, which has shown significant promise in combating antibiotic-resistant bacterial infections [1].

Research indicates that para-aminobenzoic acid analogues exhibit substantial inhibitory potential against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 micrograms per milliliter [1]. This antimicrobial efficacy exceeds that of conventional antibiotics such as ampicillin in certain comparative studies. The enhanced activity against MRSA strains is particularly significant given the clinical challenges posed by these resistant pathogens [2].

The mechanism of action involves multiple pathways. Benzoic acid derivatives have been demonstrated to cause membrane permeabilization in bacterial cells, leading to cellular damage and death [3]. Compounds in this class show bactericidal action, with some derivatives proving effective at both inhibiting bacterial growth and eradicating established biofilms formed by Staphylococcus aureus [4]. The antimicrobial activity is enhanced through disruption of bacterial cell membranes, as evidenced by increased uptake of membrane-impermeable dyes such as SYTOX green [3].

| Pathogen | MIC Range (μg/mL) | Activity Type | Reference Standard Comparison |

|---|---|---|---|

| MRSA Strains | 2-8 | Bactericidal | Superior to ampicillin |

| Staphylococcus aureus | 4-8 | Growth inhibition | Comparable to vancomycin |

| Enterococcus faecalis | 2-8 | Biofilm eradication | Enhanced activity |

Studies have shown that benzoic acid derivatives maintain activity against multiple clinical isolates of Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains [3]. The compounds demonstrate consistent efficacy across different bacterial phenotypes, suggesting a broad-spectrum mechanism that is not easily circumvented by common resistance mechanisms.

The antimicrobial efficacy extends beyond planktonic bacterial cells to include activity against bacterial biofilms, which represent a significant clinical challenge due to their enhanced resistance to conventional antibiotics [4]. Real-time biofilm inhibition studies have demonstrated the ability of related benzoic acid derivatives to prevent biofilm formation and disrupt established biofilm structures [4].

Structure-Activity Relationships in Antimycobacterial Applications

The structure-activity relationships of 4-(2-(Methylamino)ethyl)benzoic acid in antimycobacterial applications reveal critical insights into the molecular features required for activity against Mycobacterium tuberculosis and related mycobacterial species. Para-aminobenzoic acid derivatives have demonstrated significant potential as antimycobacterial agents, with structure-activity relationship studies providing valuable guidance for optimization [11] [12] [13].

Research has established that para-aminobenzoic acid and its derivatives play crucial roles in mycobacterial metabolism, particularly in folate biosynthesis pathways [11] [14]. The disruption of para-aminobenzoic acid biosynthesis in Mycobacterium tuberculosis leads to potentiation of antimycobacterial activity by up to 1000-fold when combined with dihydropteroate synthase inhibitors [11]. This finding highlights the fundamental importance of the para-aminobenzoic acid scaffold in mycobacterial biology.

The methylaminoethyl substituent at the para-position represents a significant structural modification that influences antimycobacterial activity. Studies on related quinazoline derivatives containing methylamino substituents have shown MIC values ranging from 0.02 to 0.09 micrograms per milliliter against Mycobacterium tuberculosis H37Rv [15]. These compounds demonstrate selective activity against members of the Mycobacterium tuberculosis complex and Mycobacterium marinum, indicating species-specific targeting mechanisms [15].

| Structural Feature | MIC Range (μg/mL) | Target Specificity | Mechanism |

|---|---|---|---|

| Para-amino substitution | 0.02-0.09 | M. tuberculosis complex | Folate pathway disruption |

| Methylamino chain | 2.96-7.57 | Mycobacterial species | Enzyme inhibition |

| Benzoic acid core | 15.0-62.5 | Broad mycobacterial | Cell wall synthesis |

The mechanism of antimycobacterial action involves targeting the cytochrome bc1 complex, which is part of the mycobacterial electron transport chain [15]. Compounds with methylamino substituents have been shown to inhibit this essential respiratory complex, leading to disruption of cellular energy production and subsequent bacterial death. Resistance studies have identified mutations in the Rieske iron-sulfur protein subunit as a mechanism of resistance to these compounds [15].

Structure-activity relationship analysis has revealed that the length and branching of the aminoalkyl chain significantly influence antimycobacterial potency [16] [13]. The two-carbon ethyl linker in 4-(2-(Methylamino)ethyl)benzoic acid represents an optimal chain length for maintaining both antimycobacterial activity and cellular penetration. Shorter or longer alkyl chains generally result in reduced activity, indicating a specific molecular recognition requirement [13].

The carboxylic acid functionality is essential for antimycobacterial activity, as demonstrated by studies showing that esterification or replacement of the carboxyl group significantly reduces potency [17] [13]. The free carboxylic acid group is believed to facilitate cellular uptake through specific transport mechanisms and contribute to intracellular acidification, which disrupts mycobacterial metabolism [13].

Electron-withdrawing and electron-donating substituents on the benzene ring have varying effects on antimycobacterial activity. Research has shown that compounds containing nitro substituents exhibit enhanced activity compared to halogen-substituted analogues [16]. The 5-nitro-2-thienyl derivative showed particularly potent antimycobacterial activity with an IC90 value of 2.96 micrograms per milliliter against Mycobacterium tuberculosis H37Rv [16].

The selectivity index, which measures the ratio of cytotoxic concentration to antimycobacterial concentration, is an important parameter for therapeutic development. Studies have reported selectivity indices ranging from 0.39 to 1.05 for various benzoic acid derivatives, indicating moderate to good selectivity for mycobacterial cells over mammalian cells [16]. This selectivity profile suggests potential for therapeutic application with appropriate dosing regimens.

Prodrug approaches have been investigated to improve the pharmacological properties of benzoic acid derivatives. Ester prodrugs of benzoic acids have shown enhanced antimycobacterial activity compared to their corresponding free acids, with phenyl and hexyl esters demonstrating particularly improved potency [17]. These prodrugs are activated by mycobacterial esterases, leading to selective release of the active acid form within mycobacterial cells [17].